molecular formula C10H14O3 B14823811 4-Isopropoxy-2-methoxyphenol

4-Isopropoxy-2-methoxyphenol

Cat. No.: B14823811
M. Wt: 182.22 g/mol
InChI Key: KFCRBKQLZGHDOW-UHFFFAOYSA-N
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Description

4-Isopropoxy-2-methoxyphenol is a phenolic derivative characterized by a benzene ring substituted with a methoxy (-OCH₃) group at the 2-position and an isopropoxy (-OCH(CH₃)₂) group at the 4-position. This compound is structurally related to alkylphenols and alkoxy phenols, which are widely studied for their applications in pharmaceuticals, fragrances, and polymer chemistry. Its dual ether substituents influence its solubility, stability, and reactivity, making it distinct from simpler phenolic analogs.

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

2-methoxy-4-propan-2-yloxyphenol

InChI

InChI=1S/C10H14O3/c1-7(2)13-8-4-5-9(11)10(6-8)12-3/h4-7,11H,1-3H3

InChI Key

KFCRBKQLZGHDOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Isopropoxy-2-methoxyphenol typically involves the etherification of 4-hydroxy-3-methoxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes. One such method includes the protection of hydroxyl groups, bromine substitution, etherification, and deprotection steps. This method ensures high selectivity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropoxy-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to the corresponding hydroquinone.

    Substitution: It can undergo nucleophilic substitution reactions, where the isopropoxy or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst are employed.

Major Products:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Isopropoxy-2-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isopropoxy-2-methoxyphenol involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with enzymes involved in metabolic pathways, thereby influencing biological processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 4-Isopropoxy-2-methoxyphenol with three structurally related compounds from pharmaceutical reference standards ():

Compound Name Substituents Key Structural Differences Potential Applications
This compound - 2-OCH₃, 4-OCH(CH₃)₂ Baseline structure for comparison. Intermediate in organic synthesis; potential antioxidant or stabilizer .
4-(2-Isopropoxyethoxymethyl)phenol (MM 0460.02) - 4-OCH₂CH₂OCH(CH₃)₂ (branched ether chain) Extended ethoxymethyl group increases molecular weight and hydrophobicity. Pharmaceutical impurity; polymer cross-linking agent .
2-[4-(2-Isopropoxyethoxymethyl)phenoxymethyl]oxirane (MM 0460.03) - Epoxide (oxirane) ring attached via phenoxymethyl group Epoxide introduces reactivity (e.g., ring-opening polymerization). Epoxy resin precursor; reactive intermediate in drug synthesis .
1-[4-(2-Methoxyethoxymethyl)phenoxy]-3-isopropylamino-2-propanol (MM 0460.05) - 2-methoxyethoxymethyl at 4-position; amino-propanol side chain Amino-propanol group enhances water solubility and potential bioactivity (e.g., beta-blockers). Cardiovascular drugs; surfactants .
Key Observations :

Reactivity : Unlike MM 0460.03 (epoxide-containing analog), the parent compound lacks electrophilic sites, making it less reactive but more stable under ambient conditions.

Solubility: The absence of polar groups (e.g., -OH or -NH) in this compound likely results in lower water solubility compared to MM 0460.05, which contains a hydrophilic amino-propanol chain.

Physicochemical Properties

While direct data for this compound are sparse, trends from analogs suggest:

  • LogP: Estimated ~2.5–3.0 (higher than 2-methoxyphenol (LogP ~1.3) due to the isopropoxy group’s hydrophobicity).
  • Melting Point : Likely between 80–100°C, similar to MM 0460.02 (94–96°C) .
  • Stability : Resistant to oxidation compared to catechol derivatives but may undergo ether cleavage under strong acidic/basic conditions.

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